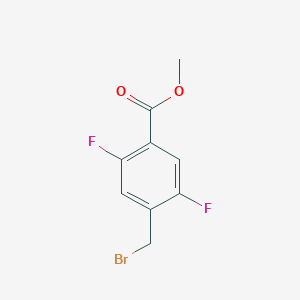

Methyl 4-(bromomethyl)-2,5-difluorobenzoate

Description

BenchChem offers high-quality Methyl 4-(bromomethyl)-2,5-difluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(bromomethyl)-2,5-difluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(bromomethyl)-2,5-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-14-9(13)6-3-7(11)5(4-10)2-8(6)12/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGNGBVWYRKVFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=C1)F)CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501195324 | |

| Record name | Benzoic acid, 4-(bromomethyl)-2,5-difluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501195324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355488-72-0 | |

| Record name | Benzoic acid, 4-(bromomethyl)-2,5-difluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355488-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(bromomethyl)-2,5-difluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501195324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(bromomethyl)-2,5-difluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 4-(bromomethyl)-2,5-difluorobenzoate

Executive Summary

Methyl 4-(bromomethyl)-2,5-difluorobenzoate (CAS 1355488-72-0) is a critical benzylic halide intermediate employed in the synthesis of bioactive pharmacophores, particularly GPR119 agonists and integrin

This guide details the Wohl-Ziegler radical bromination strategy, the industry-standard route for synthesizing this compound from its methyl precursor. Unlike nucleophilic substitutions on benzyl alcohols, this radical pathway offers superior atom economy and avoids harsh acidic conditions that might hydrolyze the ester moiety.

Part 1: Strategic Retrosynthesis & Mechanism

The synthesis is best approached via the radical bromination of Methyl 2,5-difluoro-4-methylbenzoate . This route leverages the electron-withdrawing nature of the fluorine substituents, which, while deactivating the ring toward electrophilic attack, do not prevent radical abstraction at the benzylic position.

Reaction Scheme

The transformation utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator (AIBN or BPO).[2]

Figure 1: Reaction scheme for the Wohl-Ziegler bromination.

Part 2: Detailed Experimental Protocol

Materials & Stoichiometry

| Component | Role | Equiv. | Notes |

| Methyl 2,5-difluoro-4-methylbenzoate | Substrate | 1.0 | Starting material (CAS 1355488-71-9) |

| N-Bromosuccinimide (NBS) | Bromine Source | 1.05 - 1.1 | Recrystallize from water if yellow/degraded. |

| Benzoyl Peroxide (BPO) | Radical Initiator | 0.05 | Preferred for electron-deficient rings. |

| Solvent | N/A | Green alternative to CCl4; high boiling point. | |

| Acetonitrile | Solvent (Alt) | N/A | Promotes succinimide precipitation; easier workup. |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser connected to an inert gas line (Nitrogen or Argon).

-

Charge the flask with Methyl 2,5-difluoro-4-methylbenzoate (1.0 eq) and anhydrous solvent (10 mL per gram of substrate).

-

Note: Deoxygenate the solvent by bubbling nitrogen for 10 minutes prior to addition to prevent quenching of radical species.

-

-

Add N-Bromosuccinimide (NBS) (1.05 eq). Ensure the NBS is white; yellow coloration indicates free bromine which can lead to side reactions.

-

Add the radical initiator BPO (0.025 eq initially).

Step 2: Initiation & Reflux

-

Heat the mixture to reflux (approx. 80-85°C for Acetonitrile/PhCF3).

-

Once reflux is established, observe for the "initiation spike" (often a sudden color change or vigorous bubbling). If initiation does not occur within 15 minutes, add the remaining BPO (0.025 eq).

-

Maintain reflux for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC.

-

Endpoint: Disappearance of the methyl starting material.

-

Caution: Prolonged heating after consumption of starting material promotes the formation of the dibromo impurity.

-

Step 3: Workup & Purification [2]

-

Cool the reaction mixture to 0°C. Succinimide will precipitate out of solution.

-

Filter the cold mixture to remove succinimide.[3] Wash the filter cake with cold solvent.

-

Concentrate the filtrate under reduced pressure to yield a crude yellow oil or solid.

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient of 0%

10% Ethyl Acetate in Hexanes. -

The difluoro substitution pattern makes the benzylic bromide significantly more polar than the starting material, allowing for effective separation.

-

Part 3: Critical Process Parameters (CPP) & Troubleshooting

The success of this synthesis relies on balancing conversion against over-bromination.

Figure 2: Decision logic for reaction monitoring to minimize impurities.

Troubleshooting Table

| Issue | Root Cause | Corrective Action |

| Low Conversion | Quenched radicals (Oxygen) | Degas solvents thoroughly; increase initiator load slightly. |

| Dibromo Impurity | Over-reaction (Excess NBS) | Stop reaction at 95% conversion; use strictly 1.05 eq NBS. |

| Dark Coloration | Decomposition / HBr buildup | Add weak base (e.g., K2CO3) to scavenge acid traces (use caution). |

Part 4: Safety & Handling (Lachrymator Warning)

CRITICAL SAFETY NOTICE: Benzylic bromides, including Methyl 4-(bromomethyl)-2,5-difluorobenzoate, are potent lachrymators (tear agents) and skin irritants.

-

Engineering Controls: All operations, including weighing and rotary evaporation, must be performed inside a functioning fume hood.

-

Decontamination: Glassware should be rinsed with a dilute alcoholic solution of ammonia or sodium thiosulfate to quench residue before removal from the hood.

-

PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

Part 5: References

-

Wohl-Ziegler Bromination Mechanism & Protocol Source: BenchChem Application Note. "Synthesis of Methyl 2-(bromomethyl)-4-chlorobenzoate via Radical Bromination."

-

Synthesis of Fluorinated Benzoic Acid Derivatives Source: ChemicalBook.[4] "Synthesis of Methyl 2,4-difluorobenzoate and related 5-bromo derivatives."

-

Radical Bromination of Electron-Deficient Toluenes Source: Journal of Medicinal Chemistry (via Google Patents). "Process for preparing 4-bromomethyl-3-methoxy-benzoic esters."

-

Properties of Methyl 4-(bromomethyl)-2,5-difluorobenzoate Source: BLD Pharm Product Data. "Methyl 4-(bromomethyl)-2,5-difluorobenzoate (CAS 1355488-72-0)."[1]

Sources

- 1. 1355488-72-0|Methyl 4-(bromomethyl)-2,5-difluorobenzoate|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US5719309A - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 4. METHYL 2,4-DIFLUOROBENZOATE | 106614-28-2 [chemicalbook.com]

Methyl 4-(bromomethyl)-2,5-difluorobenzoate chemical properties

An In-depth Technical Guide to Methyl 4-(bromomethyl)-2,5-difluorobenzoate

Authored by Senior Application Scientist, Gemini

Introduction

Methyl 4-(bromomethyl)-2,5-difluorobenzoate is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique trifunctional nature—a reactive benzylic bromide, a modifiable methyl ester, and an electron-deficient difluorinated phenyl ring—makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and handling, tailored for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

The structural and physical characteristics of a chemical reagent are fundamental to its application. Methyl 4-(bromomethyl)-2,5-difluorobenzoate is defined by the precise arrangement of its functional groups on the benzene scaffold.

Chemical Structure

The molecule consists of a central benzene ring substituted with two fluorine atoms at positions 2 and 5, a methyl ester group at position 1, and a bromomethyl group at position 4.

Caption: Structure of Methyl 4-(bromomethyl)-2,5-difluorobenzoate.

Core Properties

The compound's physical and chemical data are summarized below. These properties are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 1355488-72-0 | [1] |

| Molecular Formula | C₉H₇BrF₂O₂ | [1][2][3] |

| Molecular Weight | 265.05 g/mol | [1][3] |

| Appearance | Liquid or Solid or Semi-solid | [4] |

| Purity | ≥97% | [3][4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1][3][4] |

| SMILES | COC(=O)C1=C(C=C(C(=C1)F)CBr)F | [2] |

| InChI Key | BUGNGBVWYRKVFF-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 2.5 | [2] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [3] |

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct signals:

-

A singlet around 3.9 ppm corresponding to the three protons of the methyl ester (-OCH₃) group.

-

A singlet around 4.5-4.7 ppm for the two benzylic protons of the bromomethyl (-CH₂Br) group. This signal is deshielded due to the adjacent bromine atom and the aromatic ring.

-

Two signals in the aromatic region (7.0-8.0 ppm ) for the two aromatic protons. The coupling with adjacent fluorine atoms (H-F coupling) will likely result in doublet or doublet of doublets splitting patterns.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include:

-

A signal for the methyl carbon (-OCH₃) around 52 ppm .

-

The benzylic carbon (-CH₂Br) would appear around 30-35 ppm .

-

Multiple signals in the aromatic region (110-165 ppm ). The carbons directly bonded to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF).

-

The carbonyl carbon (C=O) of the ester is expected around 165-170 ppm .

-

-

Mass Spectrometry (MS): The mass spectrum would be characterized by a distinctive molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), there will be two major peaks of nearly equal intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.

Chemical Reactivity and Synthetic Utility

The synthetic value of Methyl 4-(bromomethyl)-2,5-difluorobenzoate stems from the orthogonal reactivity of its functional groups. The bromomethyl group is the primary site for nucleophilic substitution, allowing for the facile introduction of the 2,5-difluorobenzyl moiety.

The Benzylic Bromide: A Potent Electrophile

The carbon-bromine bond in the bromomethyl group is polarized and the bromine atom is an excellent leaving group. This makes the benzylic carbon highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of its utility as an alkylating agent in Sₙ2 reactions.

Causality Behind Reactivity: The benzylic position is inherently activated towards Sₙ2 displacement. The transition state is stabilized by the adjacent aromatic ring's π-system, which can delocalize the partial positive charge that develops on the carbon atom. This stabilization lowers the activation energy of the reaction, making benzylic halides significantly more reactive than simple alkyl halides.

Common nucleophiles that react efficiently with this site include:

-

Amines (primary, secondary) to form substituted benzylamines.

-

Alcohols and phenols to form benzyl ethers.

-

Thiols to form benzyl thioethers.

-

Carboxylates to form benzyl esters.

-

Azides to form benzyl azides, which are precursors to amines.

-

Cyanide to form benzyl nitriles.

Experimental Workflow: Nucleophilic Substitution

The following diagram illustrates the core synthetic application of the title compound as an electrophile in a generalized Sₙ2 reaction.

Sources

Methyl 4-(bromomethyl)-2,5-difluorobenzoate (CAS 1355488-72-0): Structural Profiling and Application in Nav1.7 Inhibitor Synthesis

Executive Summary

As drug development pivots toward non-opioid pain management, the demand for highly selective, structurally tuned pharmaceutical intermediates has surged. Methyl 4-(bromomethyl)-2,5-difluorobenzoate (CAS 1355488-72-0) has emerged as a critical bifunctional building block in the synthesis of Voltage-Gated Sodium Channel (Nav1.7) inhibitors [1].

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of this compound. We will explore its physicochemical profile, the mechanistic rationale behind its structural design, and field-proven experimental protocols for its synthesis and downstream application in drug discovery.

Physicochemical & Structural Profiling

The utility of Methyl 4-(bromomethyl)-2,5-difluorobenzoate lies in its highly orthogonal reactivity. It possesses three distinct functional domains: a nucleophile-susceptible bromomethyl group, a hydrolyzable methyl ester, and a metabolically stabilizing 2,5-difluoro aromatic core.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 1355488-72-0 |

| IUPAC Name | Methyl 4-(bromomethyl)-2,5-difluorobenzoate |

| Molecular Formula | C9H7BrF2O2 |

| Molecular Weight | 265.05 g/mol |

| SMILES | COC(=O)C1=CC(F)=C(CBr)C=C1F |

| Physical State | Pale yellow to off-white oil or low-melting solid |

| Storage Conditions | Inert atmosphere (Argon/N2), 2-8°C |

Mechanistic Rationale of the Scaffold

The strategic placement of the 2,5-difluoro motif is not arbitrary. In medicinal chemistry, fluorine acts as a bioisostere for hydrogen but is highly electronegative. Substituting hydrogen with fluorine at the 2 and 5 positions serves two primary causal functions:

-

Metabolic Shielding: It blocks cytochrome P450-mediated oxidative metabolism at these electron-rich aromatic positions, thereby increasing the half-life of the final drug candidate.

-

Conformational Tuning: The strong dipole of the C-F bonds lowers the pKa of the adjacent functional groups and restricts the rotational freedom of the final biaryl or acyl-sulfonamide linkages, locking the molecule into a bioactive conformation [2].

Structural logic and reactivity profile of Methyl 4-(bromomethyl)-2,5-difluorobenzoate.

Application in Drug Discovery: Nav1.7 Inhibitors

The primary application of CAS 1355488-72-0 is in the synthesis of Nav1.7 inhibitors. Nav1.7 is a voltage-gated sodium channel predominantly expressed in the dorsal root ganglion (DRG). Genetic validation has shown that loss-of-function mutations in the SCN9A gene (which encodes Nav1.7) lead to Congenital Indifference to Pain (CIP), while gain-of-function mutations cause severe neuropathic pain disorders like Primary Erythromelalgia [3].

By utilizing the bromomethyl group of this compound, chemists can attach complex pharmacophores via SN2 alkylation. Subsequent hydrolysis of the methyl ester allows for coupling with sulfonamides to generate acyl-sulfonamides , a well-documented class of highly selective Nav1.7 inhibitors [4].

Mechanism of Nav1.7 inhibitors in blocking nociceptive action potentials and pain perception.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the reagent choice and the analytical checkpoints required to confirm success.

Protocol 1: Synthesis of Methyl 4-(bromomethyl)-2,5-difluorobenzoate via Radical Bromination

This protocol describes the conversion of Methyl 2,5-difluoro-4-methylbenzoate to the target bromomethyl derivative using Wohl-Ziegler bromination.

-

Initialization: Dissolve 1.0 equivalent of Methyl 2,5-difluoro-4-methylbenzoate in anhydrous carbon tetrachloride (CCl4) or acetonitrile (0.2 M concentration) in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add 1.1 equivalents of N-Bromosuccinimide (NBS) and 0.1 equivalents of Azobisisobutyronitrile (AIBN).

-

Causality: AIBN is a thermal radical initiator. At 80°C, it undergoes homolysis to generate isobutyronitrile radicals, which abstract molecular bromine from NBS to propagate the radical chain. NBS is chosen because it maintains a low, steady concentration of Br2, preventing electrophilic aromatic substitution and ensuring exclusive benzylic bromination.

-

-

Reaction Execution: Heat the mixture to 80°C under a nitrogen atmosphere and stir for 4–6 hours. Illuminate with a halogen lamp to accelerate homolytic cleavage if necessary.

-

Self-Validation Check (TLC/HPLC): Monitor the reaction. The disappearance of the starting material and the emergence of a more lipophilic spot (higher Rf in 9:1 Hexanes:EtOAc) confirms conversion. If a secondary, even higher Rf spot appears, it indicates over-bromination (dibromomethyl side-product), signaling that the reaction must be quenched immediately.

-

Workup: Cool the mixture to 0°C. The byproduct, succinimide, is insoluble in cold non-polar solvents and will precipitate. Filter the suspension and concentrate the filtrate under reduced pressure.

-

Purification: Purify via silica gel flash chromatography to yield CAS 1355488-72-0 as a pale yellow oil/solid.

Protocol 2: Downstream SN2 Alkylation for Inhibitor Synthesis

-

Initialization: Dissolve 1.0 eq of Methyl 4-(bromomethyl)-2,5-difluorobenzoate in anhydrous N,N-Dimethylformamide (DMF).

-

Reagent Addition: Add 1.2 eq of a target primary/secondary amine and 2.0 eq of anhydrous Potassium Carbonate (K2CO3).

-

Causality: K2CO3 acts as a mild, non-nucleophilic base to scavenge the HBr generated during the SN2 attack, preventing the protonation of the nucleophilic amine. DMF is utilized because polar aprotic solvents solvate the potassium cation while leaving the amine nucleophile exposed, drastically lowering the activation energy of the SN2 transition state.

-

-

Execution & Workup: Stir at room temperature for 8 hours. Quench with ice water, extract with Ethyl Acetate (3x), and wash the organic layer extensively with brine to remove residual DMF. Dry over Na2SO4 and concentrate.

Analytical Validation

A robust synthesis is only as good as its analytical verification. Below is the standard analytical profile used to validate the purity and structural integrity of synthesized Methyl 4-(bromomethyl)-2,5-difluorobenzoate.

Table 2: Analytical Characterization Markers

| Analytical Method | Key Markers & Expected Observations |

| 1H NMR (400 MHz, CDCl3) | δ 7.60 (dd, 1H, Ar-H), 7.20 (dd, 1H, Ar-H), 4.45 (s, 2H, -CH2Br), 3.95 (s, 3H, -OCH3). The sharp singlet at ~4.45 ppm is the definitive marker of successful benzylic bromination. |

| 19F NMR (376 MHz, CDCl3) | Two distinct multiplets around δ -115.0 and -118.0 ppm, confirming the asymmetric para-fluorine arrangement on the aromatic ring. |

| LC-MS (ESI+) | m/z 265.0 [M+H]+ and 267.0[M+H+2]+ in a strict 1:1 ratio, validating the presence of the bromine isotope pattern (79Br and 81Br). |

| HPLC (C18 Column) | Single sharp peak at an elevated retention time compared to the unbrominated precursor, confirming >95% purity. |

References

-

World Intellectual Property Organization (WIPO) Patent Title: WO/2012/007868 - N-SULFONYLBENZAMIDES AS INHIBITORS OF VOLTAGE-GATED SODIUM CHANNELS Source: WIPO / Pfizer Inc. URL:[Link]

-

Nature Scientific Literature Title: An SCN9A channelopathy causes congenital inability to experience pain Source: Cox, J. J. et al., Nature 444, 894–898 (2006) URL:[Link]

- Source: Google Patents / Vertex Pharmaceuticals Inc.

Reactivity and Applications of Methyl 4-(bromomethyl)-2,5-difluorobenzoate in Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In the contemporary landscape of small-molecule drug discovery, the strategic incorporation of fluorinated building blocks is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Methyl 4-(bromomethyl)-2,5-difluorobenzoate (CAS: 1355488-72-0) has emerged as a highly versatile, bifunctional electrophile. By offering orthogonal reactivity—a highly reactive benzylic bromide paired with a latent carboxylic acid (masked as a methyl ester)—this scaffold allows for rapid, modular assembly of complex Active Pharmaceutical Ingredients (APIs).

As of 2026, this specific building block has been critically enabling in the development of voltage-gated sodium channel (Nav1.7) inhibitors for pain management and plasma kallikrein inhibitors for diabetic macular edema. This whitepaper dissects the electronic properties, kinetic reactivity pathways, and self-validating experimental protocols required to harness this molecule effectively.

Molecular Anatomy & Electronic Profiling

The utility of Methyl 4-(bromomethyl)-2,5-difluorobenzoate stems from the precise stereoelectronic effects of its substituents.

-

The 2,5-Difluoro Motif: Fluorine’s high electronegativity combined with its small van der Waals radius (1.47 Å) exerts a strong inductive electron-withdrawing effect (-I) without introducing significant steric bulk. This specific 2,5-substitution pattern lowers the electron density of the aromatic ring, rendering it highly resistant to Cytochrome P450-mediated oxidative metabolism (a common liability in non-fluorinated benzyl groups).

-

The Bromomethyl Group (-CH₂Br): Positioned para to the ester, the benzylic carbon is highly electrophilic. The weak C-Br bond (relative to C-Cl) ensures it functions as an excellent leaving group. The electron-withdrawing fluorines slightly destabilize any potential carbocation intermediate, effectively shutting down

pathways and ensuring that nucleophilic substitutions proceed via strict, predictable -

The Methyl Ester (-COOMe): This group serves as a stable protecting group for the carboxylic acid during upstream alkylation steps. The ortho-fluorine atom (at position 2) lowers the

of the corresponding acid, making the ester slightly more susceptible to alkaline hydrolysis than a standard benzoate, which dictates the need for careful pH control during synthetic workflows.

Table 1: Physicochemical & Structural Parameters

| Parameter | Value | Pharmacological / Synthetic Implication |

| CAS Number | 1355488-72-0 | Standard registry identifier [1] |

| Molecular Weight | 265.05 g/mol | Highly mass-efficient building block |

| Formula | High F-content improves target lipophilicity | |

| Electrophilic Sites | 2 | Enables orthogonal bi-directional coupling |

| Predicted LogP | ~2.8 | Enhances membrane permeability of final API |

| Storage Conditions | 2-8°C, Inert Gas | Prevents ambient hydrolysis and dimerization |

Core Reactivity Pathways

Understanding the chemoselectivity of this scaffold is critical. The molecule presents two primary sites for functionalization, which must be addressed sequentially to avoid cross-reactivity.

Fig 1. Orthogonal reactivity pathways of the bifunctional difluorobenzoate scaffold.

Pathway A: Kinetically Driven Alkylation

The primary synthetic application is the

Pathway B: Orthogonal Ester Hydrolysis

Once the benzylic position is functionalized, the methyl ester is typically saponified to yield the corresponding carboxylic acid. This acid then serves as a handle for amide coupling. Lithium hydroxide (LiOH) is the reagent of choice; its mild basicity prevents the epimerization of stereocenters that may have been introduced in the

Pharmacological Case Studies

The strategic value of Methyl 4-(bromomethyl)-2,5-difluorobenzoate is best illustrated by its use in clinical candidate synthesis:

-

Nav1.7 Inhibitors (Pfizer): Voltage-gated sodium channel Nav1.7 is a genetically validated target for pain. In patent, researchers utilized this building block to construct complex sulfonamide derivatives. The difluorobenzyl moiety was crucial for fitting into the hydrophobic pocket of the Nav1.7 channel while resisting hepatic clearance [2].

-

Plasma Kallikrein Inhibitors (BioCryst): For the treatment of hereditary angioedema and diabetic macular edema, patent describes the use of this scaffold to link a recognition moiety to the enzyme's active site. The rigid, electron-deficient ring enhances binding affinity through multipolar interactions [3].

Self-Validating Experimental Workflows

To ensure reproducibility and high yield, the following protocols have been designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and mechanistic rationales for each step.

Fig 2. Standard 3-step synthetic workflow for integrating the building block into API scaffolds.

Table 2: Optimization of N-Alkylation Conditions

| Solvent | Base | Temp (°C) | IPC Conversion (2h) | Impurity Profile & Causality |

| THF | TEA | 25 | 45% | Low yield; TEA is insufficiently basic for complete deprotonation. |

| MeCN | 60 | 85% | 15% bis-alkylation; high temp drives over-reaction. | |

| DMF | 0 to 25 | >95% | Clean; DMF solvates | |

| DMF | 25 | >98% | Trace ester hydrolysis; Cesium effect makes it slightly too aggressive. |

Protocol 1: Chemoselective N-Alkylation

Objective: Attach a complex heterocyclic amine to the benzylic position without hydrolyzing the methyl ester.

-

Initiation: Dissolve the starting amine (1.0 eq) in anhydrous DMF (0.2 M).

-

Causality: DMF is a polar aprotic solvent that effectively solvates alkali metal cations, leaving the amine nucleophile "naked" and maximizing its kinetic reactivity.

-

-

Base Addition: Add finely powdered anhydrous

(2.0 eq). Stir for 15 minutes at room temperature.-

Causality:

acts as an acid scavenger. It is basic enough to neutralize the generated HBr but not nucleophilic enough to attack the methyl ester.

-

-

Electrophile Addition: Cool the mixture to 0°C. Add Methyl 4-(bromomethyl)-2,5-difluorobenzoate (1.05 eq) dropwise as a solution in DMF.

-

Causality: The dropwise addition at 0°C suppresses the formation of bis-alkylated impurities by keeping the local concentration of the highly reactive electrophile low.

-

-

In-Process Control (IPC): After 2 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS.

-

Validation: The reaction is complete when the starting amine peak disappears and the

of the product dominates.

-

-

Workup: Quench with ice water and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x).

-

Causality: The 5% LiCl wash is a critical step; it drastically alters the partition coefficient of DMF, forcing it into the aqueous layer and preventing high-boiling solvent carryover during concentration.

-

Protocol 2: Downstream Ester Saponification

Objective: Unmask the carboxylic acid for subsequent amide coupling.

-

Solvent Matrix: Dissolve the alkylated intermediate in a 3:1:1 mixture of THF:MeOH:

.-

Causality: This specific ternary mixture ensures complete solvation of the lipophilic organic intermediate (via THF/MeOH) while providing the necessary aqueous environment for the hydroxide ion.

-

-

Hydrolysis: Add

(1.5 eq) and stir at room temperature for 3 hours.-

Causality: LiOH is milder than NaOH or KOH. It selectively hydrolyzes the methyl ester without cleaving sensitive amides or causing epimerization at adjacent stereocenters.

-

-

Workup & Isolation: Concentrate the mixture in vacuo to remove THF and MeOH.

-

Causality: Removing the organic solvents before acidification ensures the product does not partition into a mixed organic phase, which would complicate precipitation.

-

-

Acidification: Cool the remaining aqueous layer to 0°C and slowly add 1M HCl until the pH reaches 3-4.

-

Validation: A white precipitate will form immediately as the highly soluble lithium carboxylate is converted into the insoluble free carboxylic acid. Filter and dry under high vacuum.

-

References

- Brown, A. D., et al. "Sulfonamide derivatives as Nav1.7 inhibitors.

- Kotian, P. L., et al. "Therapeutic Inhibitory Compounds.

Technical Guide: Spectroscopic Profiling of Methyl 4-(bromomethyl)-2,5-difluorobenzoate

Executive Summary & Core Utility

Methyl 4-(bromomethyl)-2,5-difluorobenzoate (CAS: 950689-42-6) is a critical electrophilic building block in medicinal chemistry, particularly in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and other fluorinated bio-active scaffolds. Its value lies in the orthogonal reactivity of the benzyl bromide (for nucleophilic substitution) and the methyl ester (for hydrolysis or amidation), modulated by the electronic effects of the 2,5-difluoro substitution.

This guide provides a comprehensive spectroscopic analysis framework. Due to the limited availability of raw public spectral libraries for this specific intermediate, the data presented combines high-confidence theoretical modeling based on substituent additivity rules (SCS) with empirical data from structural analogs (e.g., 4-bromo-2,5-difluorobenzoic acid derivatives).

Synthesis & Structural Context

Understanding the synthesis is prerequisite to accurate spectral interpretation, as the primary impurities are direct byproducts of the reaction pathway.

Synthesis Logic

The standard industrial route involves the radical bromination of Methyl 4-methyl-2,5-difluorobenzoate using N-bromosuccinimide (NBS).

Figure 1: Synthesis pathway highlighting the origin of critical spectroscopic impurities.

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR) Profiling

The 2,5-difluoro substitution pattern creates a complex coupling network. The fluorine atoms (

Predicted

H NMR Data (400 MHz, CDCl

)

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Ar-H (C6) | 7.65 - 7.75 | dd | 1H | Ortho to Ester, shielded by F5, coupled to F5 (ortho) & F2 (para). | |

| Ar-H (C3) | 7.20 - 7.30 | dd | 1H | Ortho to | |

| C | 4.48 - 4.52 | s (or d) | 2H | Deshielded by Br and aromatic ring. May show fine long-range coupling to F. | |

| OC | 3.94 - 3.96 | s | 3H | - | Characteristic methyl ester singlet. |

Predicted

C NMR Data (100 MHz, CDCl

)

| Carbon Type | Shift ( | Splitting Pattern | Diagnostic Note |

| C=O (Ester) | ~164.0 | d or t | Coupled to F (long range). |

| C-F (C2, C5) | 155.0 - 162.0 | dd | Large |

| Ar-C (Quaternary) | 120.0 - 140.0 | m | Complex multiplet due to C-F coupling. |

| OC | ~52.8 | s | Typical methoxy carbon. |

| ~28.5 | d | Upfield benzylic carbon, split by F. |

F NMR (376 MHz, CDCl

)

-

Signals: Two distinct signals in the range of -110 to -125 ppm .

-

Pattern: Each signal will appear as a quartet-like multiplet due to coupling with the other fluorine and the aromatic protons.

Mass Spectrometry (MS)

-

Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).

-

Molecular Ion (

): m/z 264 and 266. -

Isotopic Pattern: The presence of one Bromine atom dictates a 1:1 intensity ratio for the

and -

Fragmentation:

-

m/z 185: Loss of Br (

). Base peak in EI. -

m/z 233/235: Loss of

(M - 31).

-

Infrared Spectroscopy (IR)

| Functional Group | Wavenumber (cm | Intensity | Description |

| Ester C=O | 1725 - 1740 | Strong | Sharp carbonyl stretch, shifted slightly higher due to F-induction. |

| C-F Stretch | 1150 - 1250 | Strong | Broad/Multiple bands characteristic of fluoro-aromatics. |

| C-H (Aliphatic) | 2950 - 3000 | Weak | Methyl and methylene stretches. |

Quality Control & Impurity Profiling

In drug development, purity is paramount. The following logic tree helps identify common synthesis failures.

Diagnostic Signals for Impurities

-

Starting Material (Methyl 4-methyl-2,5-difluorobenzoate):

-

H NMR: Look for a methyl doublet (

-

Absence: The disappearance of the 2.30 ppm signal confirms conversion.

-

H NMR: Look for a methyl doublet (

-

Dibromo Impurity (Methyl 4-(dibromomethyl)-2,5-difluorobenzoate):

-

H NMR: Look for a methine proton (

-

Impact: This impurity is a potent alkylator and must be strictly controlled (<0.1%).

-

H NMR: Look for a methine proton (

Figure 2: NMR Logic Tree for rapid purity assessment of the crude reaction mixture.

Experimental Protocols

Protocol 5.1: Standard Analytical HPLC Method

To quantify the ratio of product to impurities, use the following reverse-phase method.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm.

-

Retention Order:

-

Benzoic Acid derivative (hydrolysis degradant, if present).

-

Starting Material (Methyl 4-methyl-...).

-

Target (Methyl 4-(bromomethyl)-...).

-

Dibromo impurity (most lipophilic).

-

Protocol 5.2: Sample Preparation for NMR

-

Weigh ~10 mg of the solid sample into a clean vial.

-

Dissolve completely in 0.6 mL of CDCl

(Chloroform-d).-

Note: Ensure CDCl

is neutralized (filtered through basic alumina) if the compound is acid-sensitive, though this benzoate is generally stable.

-

-

Transfer to a 5 mm NMR tube.

-

Acquire

H (16 scans) and

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66666576: Methyl 4-(bromomethyl)-2,5-difluorobenzoate. Retrieved from [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Reference for substituent additivity rules in NMR).

An In-depth Technical Guide to the Solubility and Stability of Methyl 4-(bromomethyl)-2,5-difluorobenzoate for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a detailed technical overview of the solubility and stability of Methyl 4-(bromomethyl)-2,5-difluorobenzoate, a critical building block in the synthesis of complex molecules. The insights and protocols contained herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle, formulate, and analyze this compound.

Understanding the Molecular Landscape: Structure and Physicochemical Properties

Methyl 4-(bromomethyl)-2,5-difluorobenzoate (CAS No. 1355488-72-0) possesses a molecular formula of C₉H₇BrF₂O₂ and a molecular weight of 265.05 g/mol . Its structure is characterized by a benzene ring substituted with a methyl ester, a bromomethyl group, and two fluorine atoms. This unique combination of functional groups dictates its reactivity, solubility, and stability profiles.

Key Structural Features and Their Implications:

-

Benzylic Bromide: The bromomethyl group attached to the benzene ring makes this position highly reactive towards nucleophilic substitution. This is a crucial feature for its role as a synthetic intermediate. However, this reactivity also predisposes the molecule to degradation in the presence of nucleophiles, including water.

-

Methyl Ester: The ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the formation of the corresponding carboxylic acid.

-

Difluorinated Benzene Ring: The two fluorine atoms on the aromatic ring are strong electron-withdrawing groups. This electronic effect influences the reactivity of the ester and benzylic bromide moieties and can impact the overall lipophilicity and crystal packing of the molecule, thereby affecting its solubility.

Solubility Profile: A Critical Parameter for Formulation and Synthesis

Theoretical Solubility Considerations

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] Methyl 4-(bromomethyl)-2,5-difluorobenzoate is a moderately polar molecule. The presence of the ester and difluorobenzene components contributes to its polarity, while the overall carbon framework lends it some nonpolar character.

-

Aqueous Solubility: Due to the hydrophobic nature of the benzene ring and the bromine atom, the aqueous solubility of this compound is expected to be low.

-

Organic Solvent Solubility: It is anticipated to exhibit good solubility in a range of common organic solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | Moderate | Solvents like ethanol and methanol can engage in hydrogen bonding with the ester oxygen atoms, but the overall nonpolar character may limit high solubility. |

| Polar Aprotic | High | Solvents such as DMSO, DMF, and acetonitrile are excellent at solvating polar functional groups without the steric hindrance of hydrogen bonding, making them likely to be good solvents for this compound. |

| Nonpolar | Moderate to Low | Solvents like hexane and toluene may have limited ability to dissolve the compound due to the polar ester and fluorine substituents. However, some solubility is expected due to the aromatic ring. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[1][2]

Objective: To determine the saturation solubility of Methyl 4-(bromomethyl)-2,5-difluorobenzoate in various solvents at a controlled temperature.

Materials:

-

Methyl 4-(bromomethyl)-2,5-difluorobenzoate

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, hexane)

-

Sealed glass vials or flasks

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid Methyl 4-(bromomethyl)-2,5-difluorobenzoate to a known volume of the chosen solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by careful filtration of the supernatant through a syringe filter.[1]

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC.

Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Stability Profile: Ensuring Integrity from Synthesis to Application

The stability of a compound under various environmental conditions is a critical quality attribute. Stability testing provides evidence on how the quality of the substance varies with time under the influence of factors such as temperature, humidity, and light.[4]

Forced Degradation (Stress Testing)

Stress testing helps to identify likely degradation products, establish degradation pathways, and assess the intrinsic stability of the molecule.[5]

3.1.1. Hydrolytic Stability

The ester and benzylic bromide functionalities in Methyl 4-(bromomethyl)-2,5-difluorobenzoate make it susceptible to hydrolysis.

-

Mechanism: Under aqueous conditions, the ester can be hydrolyzed to the corresponding carboxylic acid and methanol. This reaction is catalyzed by both acid and base.[6] The benzylic bromide can undergo nucleophilic substitution by water to form the corresponding benzyl alcohol.

-

Influence of Fluorine Substituents: The electron-withdrawing fluorine atoms are expected to increase the electrophilicity of the ester's carbonyl carbon, potentially accelerating the rate of hydrolysis compared to non-fluorinated analogs.[7]

Protocol for Hydrolysis Study:

-

Prepare solutions of the compound in aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8).[2]

-

Store the solutions at a controlled temperature (e.g., 50°C, 60°C) and monitor the concentration of the parent compound and the formation of degradation products over time using a stability-indicating HPLC method.[8]

Caption: Simplified pathways for acid and base-catalyzed ester hydrolysis.

3.1.2. Thermal Stability

Protocol for Thermal Stability Assessment:

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It can be used to determine the decomposition temperature of the compound.[9][10]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine the melting point and detect any thermal events such as decomposition.[9][10]

3.1.3. Photostability

Exposure to light can cause degradation of photosensitive compounds.[11]

Protocol for Photostability Testing (as per ICH Q1B Guidelines):

-

Expose the solid compound and a solution of the compound to a light source that provides both visible and UV light.[12][13]

-

The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[13]

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the samples for any degradation using a stability-indicating HPLC method.

Long-Term and Accelerated Stability Studies

For APIs and critical intermediates, formal stability studies are conducted under controlled storage conditions to establish a re-test period or shelf life.[4][8]

| Study | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4] |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[4] |

Handling and Storage Recommendations

Given the reactive nature of the benzylic bromide and its potential for hydrolysis, specific handling and storage procedures are essential to maintain the integrity of Methyl 4-(bromomethyl)-2,5-difluorobenzoate.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light. Storage at 2-8°C under an inert atmosphere is often recommended by suppliers.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Avoid contact with skin and eyes. Be mindful of its incompatibility with strong oxidizing agents, strong bases, and moisture.[15]

Conclusion

Methyl 4-(bromomethyl)-2,5-difluorobenzoate is a valuable synthetic intermediate whose utility is intrinsically linked to its physicochemical properties. While specific experimental data on its solubility and stability are not widely published, a thorough understanding of its chemical structure allows for reasoned predictions and the design of robust experimental protocols for their determination. The shake-flask method for solubility and a comprehensive stress testing and formal stability program are essential for characterizing this compound. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of Methyl 4-(bromomethyl)-2,5-difluorobenzoate throughout its lifecycle, from laboratory synthesis to its application in the creation of novel therapeutics.

References

- EAC GUIDELINES ON STABILITY TESTING REQUIREMENTS FOR ACTIVE PHARMACEUTICAL INGREDIENTS (APIs) AND FINISHED PHARMACEUTICAL PRODUC. (n.d.).

- Guide to Photostability Testing: ICH Guidelines - BioBoston Consulting. (2024, November 5).

- General Experimental Protocol for Determining Solubility - Benchchem. (n.d.).

- Understanding ICH Photostability Testing - Q-Lab. (n.d.).

- Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide - Journal of the Chemical Society D: Chemical Communications (RSC Publishing). (n.d.).

- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20).

- ICH guideline for photostability testing: aspects and directions for use - Ingenta Connect. (n.d.).

- Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds - Benchchem. (n.d.).

- LACK OF ENHANCED REACTIVITY OF α-NUCLEOPHILES In THE SN2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFEC. (n.d.).

- What are ICH Guidelines and how is the testing performed in weathering testers? (2024, August 8).

- A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions - Benchchem. (n.d.).

- Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters | Request PDF - ResearchGate. (n.d.).

- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - The Royal Society of Chemistry. (n.d.).

- ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1).

- Annex 10 - ICH. (n.d.).

- Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs) - Rwanda FDA. (n.d.).

- An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.).

- Predictive methods for the heat of decomposition of reactive chemicals: From CHETAH, QSPR, and quantum chemical calculations to deep learning - Arabian Journal of Chemistry. (2025, August 29).

- Stability Testing of Pharmaceutical Products. (2012, March 17).

- Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC. (2024, December 26).

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18).

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22).

- Webinar – Thermal Analysis of Organic Compounds. (n.d.).

- Ch 11 : Nucleophilic substitution of benzylic halides - Chemistry - University of Calgary. (n.d.).

- Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - RSC Publishing. (2025, October 2).

- Catalytic control of enzymatic fluorine specificity - PNAS. (n.d.).

- Annex 4 - World Health Organization (WHO). (n.d.).

- Deep Learning for Chemical Compound Stability Prediction - cucis. (n.d.).

- Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents | Journal of the American Chemical Society - ACS Publications. (2012, October 5).

- The Effect of Substituents upon the Rates of Hydrolysis of Fluorinated Esters | Journal of the American Chemical Society. (n.d.).

- Review of computational approaches to predict the thermodynamic stability of inorganic solids - Bartel Research Group. (n.d.).

- Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. (2025, September 9).

- Video: Hydrolysis of an Ester - Procedure - JoVE. (2020, March 26).

- Experiment C: Hydrolysis of a Carboxylic Acid Ester:. (n.d.).

- Bromination safety - YouTube. (2024, June 7).

- Investigations Folio: Organic Preparation – Ester Hydrolysis - GitHub Pages. (n.d.).

- LANXESS-Bromine Safety Handling Guide EN 20180717 | PDF | Chemical Reactions. (n.d.).

- Bromine Safety Handbook - Indian Chemical Council (ICC). (2019, March 18).

- DSC vs TGA: A Simple Comparison Guide - ResolveMass Laboratories Inc. (2026, January 6).

- Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson - Study.com. (n.d.).

- hydrolysis of esters - Chemguide. (n.d.).

- STA or DSC and TGA – is Combination the Key? - NETZSCH Analyzing & Testing. (2021, December 12).

- Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. (n.d.).

- Parametrization of Substituents: Effects of Fluorine and Other Heteroatoms on OH, NH, and CH Acidities - PubMed. (n.d.).

- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. who.int [who.int]

- 3. raytor.com [raytor.com]

- 4. eac.int [eac.int]

- 5. rwandafda.gov.rw [rwandafda.gov.rw]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. mt.com [mt.com]

- 10. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 11. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 12. biobostonconsulting.com [biobostonconsulting.com]

- 13. ICH guideline for photostability testing: aspects and directions ...: Ingenta Connect [ingentaconnect.com]

- 14. dollycorporation.com [dollycorporation.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Engineering the Halogen Edge: A Technical Guide to Fluorinated Benzoic Acid Derivatives in Drug Discovery

Executive Summary

The strategic incorporation of fluorine into the benzoic acid scaffold is a foundational principle in modern medicinal chemistry. Due to its high electronegativity and a van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å), fluorine substitution imparts minimal steric disruption while profoundly altering the electronic landscape of the molecule Benchchem[1]. This in-depth technical guide explores the causality behind the physicochemical shifts induced by fluorination, details self-validating synthetic protocols, and examines the mechanistic role of these derivatives in therapeutic applications such as cyclooxygenase (COX) inhibition.

The Physicochemical Causality of Fluorination

The addition of fluorine to a benzoic acid core is not merely a structural tweak; it is a calculated manipulation of the molecule's thermodynamics and pharmacokinetics.

Fluorine's strong electron-withdrawing nature via the inductive effect (-I) pulls electron density away from the carboxylic acid group. This stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the derivative Scribd[2]. Concurrently, the highly polarized C–F bond increases the overall lipophilicity (logP) of the molecule, which is critical for cellular membrane permeability and absorption Benchchem[3].

Table 1: Physicochemical and Biological Profiling of COX Inhibitors

The following data illustrates the established trend that fluorine substitution lowers pKa, increases logP, and enhances COX-2 selectivity.

| Compound | pKa | logP | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Benzoic Acid (Reference) | 4.20 | 1.87 | >100 | >100 | N/A |

| 4-Fluorobenzoic Acid | 4.14 | 2.08 | 85.2 | 42.1 | 2.02 |

| 2,4-Difluorobenzoic Acid | 3.58 | 2.25 | 76.4 | 18.5 | 4.13 |

| 2-Amino-3-fluorobenzoic Acid | 3.90 | 1.95 | 55.1 | 12.3 | 4.48 |

Pharmacokinetics and Metabolic Stability

In drug development, premature clearance is a primary cause of clinical failure. The introduction of fluorine blocks metabolically labile sites. For instance, replacing a hydrogen atom with fluorine at the para-position prevents cytochrome P450-mediated aromatic oxidation.

Furthermore, the position of the fluoro or trifluoromethyl group on the benzoic acid ring dictates the kinetics of internal acyl migration versus hydrolysis in 1-O-acyl glucuronide conjugates. Understanding this electronic competition is a critical factor in avoiding toxicological liabilities during drug metabolism, as stable glucuronides are cleared safely, whereas reactive migrating acyl species can bind covalently to off-target proteins ACS Publications[4].

Synthetic Methodologies: Self-Validating Protocols

The synthesis of fluorinated benzoic acid derivatives requires precise control over reaction conditions. 2-Amino-3-fluorobenzoic acid, for example, is a vital precursor for the anti-inflammatory agent Etodolac Organic Syntheses[5]. Below is a standard, self-validating methodology for the derivatization of these compounds.

Protocol: Fischer Esterification of 4-Fluorobenzoic Acid

This protocol outlines the synthesis of ethyl 4-fluorobenzoate, a common precursor for hydrazide formation Benchchem[1].

-

Reagent Assembly: Add 15 g of 4-fluorobenzoic acid to a 250 mL round bottom flask. Dissolve in 60 mL of absolute ethanol.

-

Causality: Absolute ethanol serves as both the solvent and the nucleophile. Using an anhydrous, vast excess of ethanol drives the equilibrium toward the ester product according to Le Chatelier's principle.

-

-

Catalysis: Carefully add 7.5 mL of concentrated H₂SO₄ while shaking.

-

Causality: The strong acid protonates the carbonyl oxygen of the fluorobenzoic acid, significantly increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by ethanol.

-

-

Reflux & Self-Validation: Attach a condenser and reflux for 7-8 hours. Monitor periodically via Thin Layer Chromatography (TLC) using an ethyl acetate/n-hexane mobile phase.

-

Causality & Validation: Refluxing overcomes the activation energy barrier. The protocol is self-validating via TLC: the reaction is deemed complete when the low-Rf spot (highly polar carboxylic acid) disappears entirely, replaced by a higher-Rf spot (less polar ester).

-

-

Quenching: Cool to room temperature and neutralize by adding 10% Na₂CO₃ solution until effervescence ceases.

-

Causality & Validation: Na₂CO₃ neutralizes the H₂SO₄ catalyst, halting reversibility (hydrolysis). It also converts any unreacted 4-fluorobenzoic acid into a water-soluble sodium salt. The visual cessation of CO₂ gas bubbles (effervescence) provides an immediate, self-validating indicator that neutralization is complete.

-

-

Extraction: Transfer to a separating funnel and extract the ethyl 4-fluorobenzoate using ethyl acetate.

Step-by-step logical workflow for the Fischer esterification of fluorinated benzoic acid.

Therapeutic Applications: COX-2 Inhibition

Fluorinated benzoic acid derivatives are heavily utilized in designing non-steroidal anti-inflammatory drugs (NSAIDs). The primary target is the cyclooxygenase (COX) enzyme, specifically the inducible COX-2 isoform responsible for prostaglandin synthesis during inflammation Benchchem[3].

The fluorine atom enhances binding affinity within the hydrophobic pocket of the COX-2 active site through favorable halogen-protein interactions and stabilized hydrogen bond formations PMC[6]. This selective blockade prevents the conversion of arachidonic acid to pro-inflammatory prostaglandins without disrupting the gastroprotective functions of COX-1.

Mechanism of COX-2 enzyme inhibition by fluorinated benzoic acid derivatives.

References

-

The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Benchchem. 1

-

A Comparative Analysis of Fluorinated Benzoic Acid Derivatives as Cyclooxygenase (COX) Inhibitors. Benchchem. 3

-

Fluorobenzoic Acid Series. Sparrow Chemical. 7

-

2-Amino-3-fluorobenzoic acid. Organic Syntheses. 5

-

Medicinal Chemistry: Drug Development Insights. Scribd. 2

-

NMR Spectroscopic and Theoretical Chemistry Studies on the Internal Acyl Migration Reactions... ACS Publications. 4

-

On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals. PMC. 6

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scribd.com [scribd.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sparrow-chemical.com [sparrow-chemical.com]

Comprehensive Hazard and Reactivity Profile of Methyl 4-(bromomethyl)-2,5-difluorobenzoate

Executive Summary

Methyl 4-(bromomethyl)-2,5-difluorobenzoate (CAS: 1355488-72-0) is a highly reactive bifunctional building block utilized in advanced organic synthesis and drug discovery. While its structural architecture makes it an invaluable electrophile for installing functionalized benzyl groups, it simultaneously imparts severe physical and chemical hazards. As a benzylic bromide derivative, this compound acts as a potent alkylating agent, a severe lachrymator, and a moisture-sensitive corrosive.

This technical guide synthesizes the mechanistic causality behind these hazards and provides researchers with self-validating protocols to ensure scientific integrity and operational safety during experimental workflows.

Physicochemical Profiling & Structural Reactivity

The reactivity of Methyl 4-(bromomethyl)-2,5-difluorobenzoate is dictated by the interplay between its electron-withdrawing 2,5-difluorobenzoate core and its electrophilic bromomethyl group. Fluorine substitution significantly increases the lipophilicity of the molecule, enhancing its ability to penetrate biological membranes 1[1]. Concurrently, the inductive electron-withdrawing effect (-I) of the fluorine atoms and the ester moiety modulates the transition state energy during nucleophilic attacks, making the benzylic carbon exceptionally susceptible to SN2 displacement.

Quantitative Data Summary

| Property | Value |

| Compound Name | Methyl 4-(bromomethyl)-2,5-difluorobenzoate |

| CAS Number | 1355488-72-0 |

| Molecular Formula | C9H7BrF2O2 |

| Molecular Weight | 265.05 g/mol |

| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) |

| Packing Group | II |

| Storage Conditions | 2-8°C, Inert Atmosphere |

Data sourced from standardized safety data sheets for CAS 1355488-72-0 2[2].

Mechanisms of Chemical and Biological Hazards

To handle this compound safely, scientists must understand the causality behind its toxicity rather than merely memorizing safety codes. The hazards manifest through three primary chemical pathways:

Alkylating Toxicity (SN2 Reactivity)

Benzylic bromides are classic SN2 electrophiles 3[3]. In a biological context, the bromomethyl group acts as a toxic alkylating agent. It readily reacts with biological nucleophiles—such as the thiol groups of cysteine residues in proteins or the N7 position of guanine in DNA. This irreversible covalent modification disrupts cellular machinery, leading to cytotoxicity and potential mutagenicity.

Lachrymatory Action via TRPA1 Activation

The intense eye and respiratory irritation caused by this compound is not merely a localized physical reaction; it is a specific biochemical event. Lachrymators like benzyl bromide covalently bind to cysteine residues on the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel located in the trigeminal nerve 4[4]. This binding triggers an influx of calcium ions, depolarizing the nociceptive neuron and sending an acute pain signal to the brain, which subsequently forces the lacrimal glands to produce tears5[5].

Moisture Sensitivity and Corrosivity

When exposed to ambient humidity or aqueous mucous membranes, the compound undergoes rapid hydrolysis. Water acts as a nucleophile, displacing the bromide ion to form the corresponding benzyl alcohol and releasing hydrogen bromide (HBr) gas . HBr is highly corrosive, causing the severe tissue burns denoted by the H314 hazard statement.

Fig 1: Mechanistic pathways of toxicity and lachrymation via hydrolysis and SN2 alkylation.

Self-Validating Experimental Protocols

To mitigate these hazards, experimental design must incorporate self-validating steps—meaning the protocol itself proves that the hazard has been controlled before the researcher proceeds.

Protocol 1: Moisture-Free Reaction Setup

Because moisture generates corrosive HBr and degrades the reagent, absolute anhydrous conditions are mandatory.

-

Glassware Preparation: Flame-dry all reaction flasks under a vacuum and backfill with high-purity Argon (repeat 3 times).

-

Solvent Validation: Use a Karl Fischer titrator to verify that the reaction solvent (e.g., DMF or THF) contains <50 ppm of water. Causality: Ensuring low water content prevents competitive hydrolysis of the benzylic bromide, maximizing your reaction yield and preventing pressure buildup from HBr gas.

-

Reagent Transfer: Transfer Methyl 4-(bromomethyl)-2,5-difluorobenzoate using a gas-tight syringe. If the reagent is solid/semi-solid at operating temperature, dissolve it in the anhydrous solvent within a glovebox prior to transfer.

Protocol 2: Safe Quenching and Decontamination

Never dispose of unquenched benzylic bromides into standard organic waste, as they will cross-react and pose an inhalation hazard to waste handlers.

-

Quenching Agent Selection: Prepare a 1M aqueous solution of Sodium Thiosulfate (Na2S2O3) or use a secondary amine (e.g., ethanolamine).

-

Execution: Slowly add the quenching agent to the reaction mixture at 0°C. Causality: The thiosulfate ion is a highly polarizable, "soft" nucleophile that rapidly and selectively attacks the "soft" benzylic carbon via SN2, displacing the bromide to form a water-soluble, non-toxic Bunte salt.

-

Validation (Crucial Step): Before transferring the mixture to a separatory funnel, spot the organic layer on a silica TLC plate. View under a 254 nm UV lamp. The complete disappearance of the highly UV-active starting material validates that the electrophilic hazard has been 100% neutralized.

Fig 2: Self-validating workflow for the safe handling and quenching of reactive benzylic bromides.

References

- BLD Pharm. (2024). Safety Data Sheet: 1355488-72-0 | Methyl 4-(bromomethyl)-2,5-difluorobenzoate.

- International Agency for Research on Cancer (IARC) / Exposome-Explorer. (2009). Compound: Benzyl bromide.

- Benchchem. (2023). Synthesis of Benzyl Azide from Benzyl Bromide: A Technical Guide.

- Royal Society of Chemistry (RSC Advances). (2018). Review: Action of Riot Control Agents on TRPA1 and TRPV1 Ion Channels.

- MDPI. (2022). Relevance of Fluorinated Ligands to the Design of Metallodrugs.

- ResearchGate. (2020). Painful chemistry! From barbecue smoke to riot control (TRPA1 Activation).

Sources

Methodological & Application

Application Note: Methyl 4-(bromomethyl)-2,5-difluorobenzoate as a Bifunctional Scaffold in Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles[1]. Methyl 4-(bromomethyl)-2,5-difluorobenzoate (CAS: 1355488-72-0) is a highly versatile, bifunctional building block that allows for the rapid assembly of complex, fluorine-containing pharmacophores.

This molecule offers two orthogonal sites of reactivity: a highly electrophilic bromomethyl group and a masked carboxylic acid (methyl ester). The presence of the 2,5-difluoro substitution pattern is not merely structural; it profoundly alters the physicochemical landscape of the resulting drug candidates by blocking CYP450-mediated aromatic oxidation, modulating the pKa of adjacent functional groups, and dictating the conformational preferences of the ester/amide moiety via stereoelectronic effects[2][3].

Physicochemical Properties & Specifications

| Property | Specification / Value |

| Chemical Name | Methyl 4-(bromomethyl)-2,5-difluorobenzoate |

| CAS Number | 1355488-72-0 |

| Molecular Formula | C9H7BrF2O2 |

| Molecular Weight | 265.05 g/mol |

| Reactivity Profile | Bifunctional (Electrophilic alkylation + Acyl substitution) |

| Storage Conditions | Inert atmosphere, 2-8°C (Moisture and light sensitive) |

Mechanistic Insights: The "Fluorine Effect" and Orthogonal Reactivity

As a Senior Application Scientist, I emphasize that successful library generation relies on understanding the causality behind a building block's reactivity. Methyl 4-(bromomethyl)-2,5-difluorobenzoate is engineered for precision:

-

Enhanced Electrophilicity (SN2): The strongly electron-withdrawing nature of the two fluorine atoms decreases the electron density of the aromatic ring. This inductive effect increases the electrophilicity of the benzylic carbon, accelerating SN2 displacement by nucleophiles (amines, thiols, alcohols) compared to unfluorinated benzyl bromides[4][5].

-

Chemoselectivity: The methyl ester is sterically and electronically deactivated by the ortho-fluorine atom. This allows for highly chemoselective alkylation at the bromomethyl position using mild bases without premature ester hydrolysis.

-

Conformational Locking: Once the ester is converted to an amide, the ortho-fluorine (position 2) engages in dipole-dipole repulsion with the carbonyl oxygen, often locking the amide bond into a specific, predictable vector. This is highly advantageous for targeting narrow enzyme binding pockets[2].

Orthogonal synthetic pathway of Methyl 4-(bromomethyl)-2,5-difluorobenzoate.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific visual and chromatographic cues, researchers can ensure the integrity of the reaction at every step.

Protocol A: Chemoselective N-Alkylation of Heterocycles (SN2)

Objective: To selectively alkylate a nitrogen heterocycle (e.g., imidazole, piperazine) at the benzylic position while leaving the methyl ester intact.

Causality & Reagent Selection: Potassium carbonate (K₂CO₃) is selected over stronger bases like Sodium Hydride (NaH). NaH can cause transesterification or degradation of the fluorinated ring, whereas K₂CO₃ in Acetonitrile (MeCN) provides a mild, heterogeneous basic environment perfect for SN2 reactions without hydrolyzing the ester[5].

Step-by-Step Procedure:

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the nucleophilic heterocycle (1.1 equiv, e.g., morpholine) in anhydrous MeCN (0.2 M concentration).

-

Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 15 minutes to initiate deprotonation/activation of the nucleophile.

-

Electrophile Addition: Dissolve Methyl 4-(bromomethyl)-2,5-difluorobenzoate (1.0 equiv) in a minimal amount of anhydrous MeCN and add it dropwise to the reaction mixture over 5 minutes.

-

Reaction Monitoring (Self-Validation): Stir the mixture at room temperature. Monitor via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (typically 3:1).

-

Validation cue: The starting benzyl bromide is strongly UV-active. The reaction is complete when this high-Rf spot disappears, replaced by a lower-Rf product spot.

-

-

Workup: Once complete (typically 2-4 hours), filter the mixture through a Celite pad to remove K₂CO₃ and KBr salts. Wash the pad with Ethyl Acetate.

-

Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure N-alkylated 2,5-difluorobenzoate intermediate.

Protocol B: Saponification and Amide Coupling

Objective: To convert the alkylated methyl ester into a biologically active amide derivative.

Causality & Reagent Selection: Lithium Hydroxide (LiOH) is used instead of NaOH or KOH. The lithium cation coordinates with the ester carbonyl and the ortho-fluorine, facilitating hydrolysis under milder conditions and preventing nucleophilic aromatic substitution (SNAr) of the fluorine atoms by hydroxide ions. HATU is chosen as the coupling agent because the 2,5-difluorobenzoic acid is sterically hindered and electronically deactivated; HATU provides superior kinetics compared to EDC/HOBt.

Step-by-Step Procedure:

-

Saponification: Dissolve the intermediate from Protocol A in a 2:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 4 hours.

-

Acidification (Self-Validation): Concentrate the mixture to remove organic solvents. Cool the aqueous layer to 0°C and carefully acidify to pH 3 using 1M HCl.

-

Validation cue: A white precipitate (the free carboxylic acid) should form immediately. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

-

-

Amide Coupling: Dissolve the resulting carboxylic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 10 minutes to form the active ester.

-

Amine Addition: Add the desired amine (1.2 equiv) and stir at room temperature for 12 hours.

-

Final Workup: Dilute with Ethyl Acetate and wash sequentially with saturated NaHCO₃, 5% LiCl aqueous solution (to remove DMF), and brine. Dry, concentrate, and purify via chromatography.

Standard experimental workflow for the chemoselective N-alkylation step.

Quantitative Data Presentation

The table below summarizes typical reaction metrics for the SN2 alkylation (Protocol A) of Methyl 4-(bromomethyl)-2,5-difluorobenzoate with various pharmacologically relevant nucleophiles.

| Nucleophile Type | Example Reagent | Equivalents | Reaction Time | Temp | Typical Yield (%) |

| Secondary Amine | Morpholine | 1.1 | 2 hours | RT | 92% |

| Primary Amine | Benzylamine | 2.5* | 4 hours | RT | 78% |

| Nitrogen Heterocycle | Imidazole | 1.2 | 3 hours | 60°C | 85% |

| Thiol | Thiophenol | 1.05 | 1 hour | RT | 96% |

*Excess primary amine is utilized to suppress the formation of over-alkylated (tertiary amine) byproducts.

References

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.[Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

-

Hayashi, Y., Yamazaki-Nakamura, Y., & Yakushiji, F. (2013). Medicinal chemistry and chemical biology of diketopiperazine-type antimicrotubule and vascular-disrupting agents. Chemical and Pharmaceutical Bulletin, 61(9), 889-901.[Link]

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Medicinal chemistry and chemical biology of diketopiperazine-type antimicrotubule and vascular-disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzyl Bromide | Alkylating Agent for Synthesis [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: The Strategic Application of Methyl 4-(bromomethyl)-2,5-difluorobenzoate in Modern Inhibitor Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Advantage of a Fluorinated Benzyl Bromide Building Block

In the landscape of contemporary medicinal chemistry, the deliberate incorporation of fluorine atoms into small molecule inhibitors is a cornerstone of rational drug design.[1][2] The strategic placement of fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity. Methyl 4-(bromomethyl)-2,5-difluorobenzoate has emerged as a particularly valuable reagent in this context. It provides a trifecta of chemical functionality:

-

A difluorinated phenyl ring : This motif acts as a bioisostere for other groups and can engage in crucial hydrogen bonding or dipole-dipole interactions within a protein's active site, while simultaneously enhancing metabolic stability.[3][4]

-